Deoxylapachol

Übersicht

Beschreibung

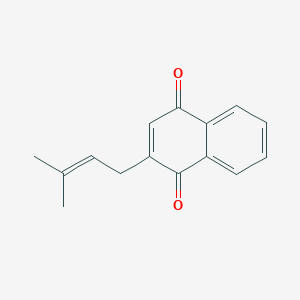

Deoxylapachol is a naturally occurring compound found in the wood of Tectona grandis (teak) It is a derivative of lapachol and belongs to the class of naphthoquinones

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Deoxylapachol kann aus den Aceton-Extrakten von Teakholz unter Verwendung von Säulenchromatographie isoliert werden. Der Prozess beinhaltet die Extraktion des Holzes mit Aceton, gefolgt von einer chromatographischen Trennung, um this compound zusammen mit anderen verwandten Verbindungen wie Iso-Deoxylapachol und 2-Methylanthrachinon zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion aus Teakholzabfällen. Diese Methode bietet nicht nur eine nachhaltige Quelle für die Verbindung, sondern verleiht auch dem ansonsten verworfenen Holzabfall einen Wert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxylapachol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Anwendung als Katalysator in der Zellstoff- und Papierindustrie.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Hydrochinone liefern kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Katalysator im Kraftkochprozess in der Zellstoff- und Papierindustrie verwendet.

Biologie und Medizin: this compound zeigt eine Antikrebsaktivität, was es zu einem potenziellen Kandidaten für die Krebsforschung macht.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Katalytische Aktivität: In der Zellstoff- und Papierindustrie wirkt this compound als Katalysator, indem es den Abbau von Lignin beschleunigt und Kohlenhydrate während des Kraftkochprozesses zurückhält.

Biologische Aktivität: Die Antikrebsaktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, reaktive Sauerstoffspezies zu erzeugen, die Apoptose in Krebszellen induzieren können.

Ähnliche Verbindungen:

Lapachol: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

2-Methylanthrachinon: Eine weitere Verbindung, die aus Teakholz isoliert wurde und als Katalysator im Kraftkochprozess verwendet wird.

Deoxyshikonin, Shikonin und Shikonin: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen verschiedene biologische Aktivitäten.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine Doppelfunktion als Katalysator in industriellen Prozessen und seine potenziellen Antikrebs-eigenschaften aus. Seine Fähigkeit, die Delignifizierung zu verbessern und gleichzeitig Kohlenhydrate zurückzuhalten, macht es zu einer wertvollen Verbindung in der Zellstoff- und Papierindustrie. Darüber hinaus eröffnen seine vielversprechenden biologischen Aktivitäten Wege für weitere Forschung in Medizin und Biologie .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Deoxylapachol exhibits a range of biological activities that make it a candidate for therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness in inhibiting the growth of Aspergillus niger, a common mold that can affect food products and human health . The compound's ability to act against bacteria and fungi positions it as a potential natural preservative in food and pharmaceutical industries.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to exhibit cytotoxic effects against different cancer cell lines, contributing to its exploration as an anticancer agent . The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for the development of effective cancer therapies.

Environmental Applications

This compound has been studied for its role in environmental sustainability, particularly in the pulp and paper industry.

Catalyst in Pulp Production

Recent studies have identified this compound as an effective catalyst for enhancing pulp yield during the kraft cooking process of eucalyptus wood. The addition of this compound resulted in an increase of approximately 0.8–1.2% in pulp yield compared to traditional methods without the catalyst . This application not only improves efficiency but also reduces the environmental impact associated with pulp production.

Chemical Analysis and Detection

The detection and quantification of this compound in various matrices are essential for understanding its applications and safety.

High-Performance Liquid Chromatography (HPLC)

A novel HPLC method has been developed to detect this compound in wood dust, which serves as a chemical marker for teak wood exposure . This method allows for precise measurement of this compound levels, aiding in occupational health assessments and environmental monitoring.

Data Table: Summary of Applications

Wirkmechanismus

Deoxylapachol exerts its effects through various molecular mechanisms:

Catalytic Activity: In the pulp and paper industry, this compound acts as a catalyst by accelerating the decomposition of lignin and retaining carbohydrates during the kraft cooking process.

Biological Activity: The compound’s anticancer activity is attributed to its ability to generate reactive oxygen species, which can induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Lapachol: A closely related compound with similar biological activities.

2-Methylanthraquinone: Another compound isolated from teak wood, used as a catalyst in the kraft cooking process.

Deoxyshikonin, Shikonine, and Shikonin: These compounds share structural similarities with deoxylapachol and exhibit various biological activities.

Uniqueness of this compound: this compound stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .

Biologische Aktivität

Deoxylapachol, a naphthoquinone derivative, is a compound primarily derived from the wood of Tectona grandis (teak). It has garnered attention for its diverse biological activities, including antifungal, cytotoxic, and potential therapeutic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological properties. The compound is often studied alongside other related compounds such as lapachol and α-lapachone. Its structure allows it to interact with various biological targets, leading to its wide range of pharmacological effects.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. A study highlighted its effectiveness against Candida albicans, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that this compound demonstrated cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising compound for further cancer research.

Antioxidant Activity

This compound has also been noted for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Wound Healing Properties

The compound has been investigated for its potential in promoting wound healing. In animal models, this compound showed enhanced healing rates when applied topically, attributed to its anti-inflammatory and antimicrobial properties .

Study on Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. This study underscores the potential of this compound as a natural antifungal agent .

Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The results demonstrated that this compound induced cell death through apoptosis pathways, with a notable decrease in cell viability observed at higher concentrations (≥ 25 µM) .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Basic: What analytical methods are used to identify and quantify Deoxylapachol in plant extracts?

Answer: this compound is commonly identified using nuclear magnetic resonance spectroscopy (¹H-NMR) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for quantification. For instance, GC-MS with a NB-1 bonded capillary column (30 m) has been employed to detect this compound in Tectona grandis heartwood, alongside other quinones like lapachol and tectoquinone . Quantification often involves calibration curves derived from pure standards, with statistical validation (e.g., ANOVA) to ensure precision across biological replicates .

Q. Basic: What are the primary biological activities of this compound, and how are these properties experimentally validated?

Answer: this compound exhibits antifungal and anticancer activities. Antifungal efficacy is tested using transgenic Aspergillus niger strains with induced 1,3-alpha-D-glucan synthase activity, where inhibition is measured via minimum inhibitory concentration (MIC) assays . For anticancer activity, cytotoxicity against P-388 leukemia cells is assessed using IC₅₀ values (e.g., 0.6 µg/mL) derived from cell viability assays like MTT or resazurin reduction . These assays require controlled conditions (e.g., 37°C, 5% CO₂) and triplicate replicates to ensure statistical robustness.

Q. Advanced: How can researchers resolve contradictions in this compound’s role in delignification processes?

Answer: A 2023 correction to a study on kraft cooking highlighted inconsistencies in this compound’s catalytic efficiency for delignification. To address such contradictions, researchers should:

- Replicate experiments under identical conditions (e.g., wood species, temperature, pH).

- Use lignin content analysis (e.g., Klason lignin method) and carbohydrate protection assays to quantify outcomes.

- Apply multivariate statistical tools like principal component analysis (PCA) to isolate variables affecting reproducibility .

Q. Advanced: What is the hypothesized biosynthetic pathway of this compound, and how can its precursors be experimentally traced?

Answer: this compound is proposed as a precursor to tectoquinone and tectol in Tectona grandis. Isotopic labeling (e.g., ¹³C-glucose) combined with time-course GC-MS profiling can track metabolic flux in plant tissues. Structural analogs like isothis compound may arise from isomerization, which can be differentiated using high-resolution mass spectrometry (HR-MS) and fragmentation patterns .

Q. Advanced: How does this compound interact with fungal cell walls at the molecular level?

Answer: this compound disrupts fungal cell walls by inhibiting 1,3-alpha-D-glucan synthase, a key enzyme for glucan synthesis. Experimental validation involves:

- Genetic models : Using A. niger strains with upregulated glucan synthase expression to measure dose-dependent inhibition .

- Molecular docking : Simulating this compound’s binding affinity to glucan synthase active sites using software like AutoDock Vina.

- Synergy testing : Combining this compound with polyene antifungals to assess combinatorial efficacy via checkerboard assays .

Q. Advanced: What chemotaxonomic insights can this compound provide for plant species differentiation?

Answer: this compound’s distribution in Tectona grandis varies geographically, as shown in GC-MS analyses of heartwood from Java, Indonesia. Researchers use discriminant analysis to classify tree samples into chemotypes based on quinone content (e.g., this compound vs. squalene ratios). This method requires large sample sizes (n ≥ 30 per region) and cross-validation to mitigate ecological variability .

Q. Advanced: How can structural modifications of this compound enhance its bioactivity?

Answer: Structure-activity relationship (SAR) studies involve:

- Derivatization : Introducing hydroxyl or methyl groups to the naphthoquinone backbone.

- In vitro testing : Modified analogs are screened against cancer cell lines (e.g., P-388 leukemia) to compare IC₅₀ values.

- Computational modeling : Density functional theory (DFT) calculations predict electron distribution changes affecting redox potential, a critical factor in anticancer mechanisms .

Q. Basic: What are the stability and storage requirements for this compound in laboratory settings?

Answer: this compound is stable for ≥2 years when stored at -20°C in airtight, light-protected containers. Solubility in organic solvents (e.g., DMSO) should be verified before bioassays to avoid precipitation. Degradation is monitored via HPLC with UV detection (λ = 254 nm) .

Q. Key Methodological Considerations

- Reproducibility : Address ecological variability in plant samples by including metadata (e.g., harvest season, soil pH).

- Ethics : For cytotoxicity studies, adhere to OECD guidelines for in vitro assays to minimize ethical concerns.

- Data transparency : Publish raw chromatograms, NMR spectra, and statistical outputs in supplementary materials .

Eigenschaften

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDFYZPKJKRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189186 | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-90-9 | |

| Record name | Deoxylapachol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxylapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3568-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYLAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.